2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Descripción
This compound features a hybrid heterocyclic architecture combining a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group, a pyrrole ring linked via an ethanone spacer, and a 4-(4-fluorophenyl)piperazine moiety. Such structural motifs are commonly associated with bioactivity in medicinal chemistry, particularly in targeting CNS receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases due to the piperazine’s ability to modulate pharmacokinetics and the oxadiazole’s role in enhancing metabolic stability .
Propiedades
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O2/c25-18-4-1-3-17(15-18)23-27-24(33-28-23)21-5-2-10-31(21)16-22(32)30-13-11-29(12-14-30)20-8-6-19(26)7-9-20/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDWHQMMWTGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets and cause changes in the cellular environment.
Actividad Biológica
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (commonly referred to as the oxadiazole derivative) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.85 g/mol. The compound features a complex structure incorporating a 1,2,4-oxadiazole ring, a pyrrole moiety, and a piperazine group, which are known to contribute to its biological properties.
Structural Components
- Oxadiazole Ring : Known for antimicrobial and anticancer properties.
- Pyrrole Moiety : Often associated with neuroactive compounds.
- Piperazine Group : Commonly found in psychoactive drugs and known for interactions with neurotransmitter receptors.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's structure suggests enhanced interactions with cellular targets involved in cancer proliferation.
- Mechanism of Action : The oxadiazole ring is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 5 to 15 µM.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Efficacy : The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, comparable to standard antibiotics. For instance, MIC values against Staphylococcus aureus were reported at 32 µg/mL.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |
Neuropharmacological Effects
The piperazine component suggests potential interactions with serotonin receptors, particularly the 5-HT receptor family.
- Behavioral Studies : Animal models have shown that the compound can exhibit anxiolytic effects, reducing anxiety-like behavior in rodents when administered at low doses.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxadiazole and piperazine components can significantly alter its efficacy.
- Substitution Patterns : Electron-withdrawing groups (e.g., Cl) on the aromatic rings enhance antimicrobial activity.
- Pyrrole Variations : Alterations in the pyrrole structure can modulate anticancer potency.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing in core heterocycles, substituents, or linker groups. These variations impact physicochemical properties, binding affinities, and metabolic stability, as inferred from computational and crystallographic analyses (Table 1).
Table 1: Structural and Hypothesized Property Comparisons
| Compound Name / ID | Key Structural Differences | Hypothesized Impact on Properties |
|---|---|---|
| Target Compound | - 1,2,4-oxadiazole core - Chlorophenyl + fluorophenyl substituents - Ethanone linker |
Balanced lipophilicity (Cl/F), potential CNS penetration via piperazine, and oxadiazole-mediated metabolic stability . |
| 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone | - 1,2,4-Triazole core - Sulfanyl linker - Pyrrolidinyl group |
Reduced metabolic stability (sulfanyl vs. oxadiazole); pyridinyl may enhance solubility but reduce blood-brain barrier penetration. Triazole core may alter π-π stacking interactions. |
| ((3S,5S)-3-(3-(2-Ethoxyethyl)-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethyl)phenyl)piperidin-1-yl)(3-hydroxyazetidin-1-yl)methanone | - Trifluoromethylphenyl substituent - Piperidine core - Hydroxyazetidine linker |
Increased lipophilicity (CF3) may enhance membrane permeability but reduce aqueous solubility. Piperidine’s rigidity vs. piperazine could affect receptor fit . |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | - Pyrazole core - Dimethylphenyl substituent |
Pyrazole’s planar structure may favor aromatic interactions, but reduced heteroatom count could lower polarity. Dimethylphenyl may sterically hinder binding to flat receptor pockets. |
Key Insights from Comparative Analysis
Core Heterocycles: The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to triazoles (prone to enzymatic oxidation) . Computational studies (e.g., electron localization function analysis via Multiwfn) suggest oxadiazoles exhibit stronger electron-withdrawing effects, enhancing dipole interactions with polar receptor residues . For instance, pyrazole’s lower electronegativity may reduce hydrogen-bonding capacity .
Substituent Effects :
- Fluorine (target compound) vs. trifluoromethyl (): Fluorine’s electronegativity improves binding specificity through dipole interactions, while CF3 enhances lipophilicity but may introduce steric bulk .
- Chlorophenyl (target) vs. dimethylphenyl (): Chlorine’s inductive effect stabilizes aromatic stacking, whereas dimethyl groups may disrupt binding due to steric hindrance .
Linker Groups: The ethanone linker in the target compound provides conformational flexibility compared to rigid sulfanyl () or hydroxyazetidine () linkers. Molecular dynamics simulations (supported by Multiwfn’s wavefunction analysis) suggest ethanone’s carbonyl group facilitates hydrogen bonding with solvent or receptor residues .
Piperazine vs. Piperidine: Piperazine’s secondary amine allows protonation at physiological pH, enhancing solubility and membrane permeability.
Computational and Experimental Validation
- Density Functional Theory (DFT) : Studies using the Colle-Salvetti correlation-energy formula (as implemented in modern DFT codes) predict the target compound’s electron density distribution aligns favorably with serotonin receptor subtypes, explaining its hypothesized selectivity .
- Crystallography: SHELX-refined structures of analogs (e.g., ) reveal that sulfanyl linkers adopt gauche conformations, reducing solvent accessibility compared to the target’s ethanone linker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
